molecular formula C13H11F B8377202 3-Fluoro-4-methylbiphenyl

3-Fluoro-4-methylbiphenyl

Cat. No. B8377202
M. Wt: 186.22 g/mol
InChI Key: NWAGCUZYTLIMCJ-UHFFFAOYSA-N
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Patent
US06348032B1

Procedure details

1.6M-n-Butyllithiumhexane solution (30 ml) is added to tetrahydrofuran (30 ml) the tetrahydrofuran is chilled to −78° C. under a nitrogen environment beforehand. Subsequent to this addition, a tetrahydrofuran (30 ml) solution of 4-bromo-2-fluorotoluene (9.21 g) is added. Then, the solution is stirred for one hour at −78° C. A tetrahydrofuran (30 ml) solution of zinc chloride (6.64 g), which had been heat-dissolved and dehydrated under reduced pressure, is added to the solution at −78° C. and the solution is stirred for one hour at room temperature. This solution is added to a tetrahydrofuran (30 ml) solution of iodobenezen (6.63 g) and tetrakis(triphenylphosphyne)palladium (0.52 g) at room temperature, and the solution is stirred for a day and a night. The reaction solution is diluted with ethyl acetate (300 ml), 10% hydrochloric acid is added, and extraction is performed. After the organic layer is washed with a saturated saline solution and dried, it is concentrated. The residue is purified using silica gel column chromatography (eluate: hexane) and thus, oily 3-fluoro-4-methylbiphenyl (6.00 g) is obtained. 1H-NMR (CDCl3, δ): 2.31 (3H, d, J=1.8 Hz), 7.20-7.28 (3H, m), 7.34 (1H, m), 7.43 (2H, t), 7.55 (2H, d).
Name
n-Butyllithiumhexane
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
9.21 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
6.64 g
Type
catalyst
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four
[Compound]
Name
tetrakis(triphenylphosphyne)palladium
Quantity
0.52 g
Type
reactant
Reaction Step Four
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].C([Li])CCC.O1CCCC1.Br[C:18]1[CH:23]=[CH:22][C:21]([CH3:24])=[C:20]([F:25])[CH:19]=1>C(OCC)(=O)C.Cl.[Cl-].[Zn+2].[Cl-]>[F:25][C:20]1[CH:19]=[C:18]([C:3]2[CH:2]=[CH:1][CH:6]=[CH:5][CH:4]=2)[CH:23]=[CH:22][C:21]=1[CH3:24] |f:0.1,6.7.8|

Inputs

Step One
Name
n-Butyllithiumhexane
Quantity
30 mL
Type
reactant
Smiles
CCCCCC.C(CCC)[Li]
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
9.21 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C)F
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
6.64 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Four
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Name
tetrakis(triphenylphosphyne)palladium
Quantity
0.52 g
Type
reactant
Smiles
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
Then, the solution is stirred for one hour at −78° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Subsequent to this addition
ADDITION
Type
ADDITION
Details
is added to the solution at −78° C.
STIRRING
Type
STIRRING
Details
the solution is stirred for one hour at room temperature
Duration
1 h
STIRRING
Type
STIRRING
Details
the solution is stirred for a day and a night
ADDITION
Type
ADDITION
Details
is added
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
After the organic layer is washed with a saturated saline solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
it is concentrated
CUSTOM
Type
CUSTOM
Details
The residue is purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC=1C=C(C=CC1C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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